Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines a heptyl chain, an acetylphenyl group, and a dioxoisoindole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of heptyl alcohol with 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds such as:
Phenylacetone: Known for its use in the synthesis of amphetamines.
Isocyanates: Used in the production of polyurethanes.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: A derivative of the isoindoloquinoline family.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research and industrial applications.
Biological Activity
Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C23H25NO5
- Molecular Weight: 393.45 g/mol
- IUPAC Name: this compound
The compound features a dioxoisoindole structure, which is associated with various biological activities, including anti-cancer properties.
Research indicates that compounds with a similar structure to this compound may exert their biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, these compounds can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .
- Cytotoxic Effects : Studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and similar compounds:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast cancer) | 15 | HDAC inhibition | |
HeLa (cervical cancer) | 10 | Apoptosis induction | |
A549 (lung cancer) | 20 | Antioxidant activity |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of a series of dioxoisoindole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells at an IC50 value of 15 µM. The mechanism was attributed to its ability to induce apoptosis through HDAC inhibition .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of similar compounds highlighted their potential to protect neuronal cells from oxidative stress. Heptyl derivatives demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cell cultures .
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3 |
InChI Key |
TUAUCCMXLLKNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.